molecular formula C23H24N2O3 B11498047 N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide

N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide

Cat. No.: B11498047
M. Wt: 376.4 g/mol
InChI Key: OOBXJHISOQZPSA-UHFFFAOYSA-N
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Description

N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a furan ring, a carboxamide group, and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the substituted phenyl group: This step involves the reaction of 3-methylphenyl isocyanate with 2-aminophenyl to form the intermediate N-(3-methylphenyl)-2-aminophenylcarbamate.

    Cyclization to form the furan ring: The intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the furan ring.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide: Similar structure with a different substitution pattern on the phenyl ring.

    N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-ethylpropyl)furan-2-carboxamide: Similar structure with a different alkyl group on the furan ring.

Uniqueness

N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both a furan ring and a carboxamide group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-(2-methylpropyl)furan-2-carboxamide

InChI

InChI=1S/C23H24N2O3/c1-15(2)13-18-11-12-21(28-18)23(27)25-20-10-5-4-9-19(20)22(26)24-17-8-6-7-16(3)14-17/h4-12,14-15H,13H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

OOBXJHISOQZPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CC(C)C

Origin of Product

United States

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